2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
Description
The compound 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a thienopyrimidinone derivative featuring a sulfanyl-linked acetamide moiety. Its core structure comprises a thieno[3,2-d]pyrimidin-4(3H)-one scaffold substituted at position 3 with a 4-methylbenzyl group and at position 2 with a sulfanyl bridge connected to an N-(4-phenylbutan-2-yl)acetamide side chain.
Key structural attributes include:
- Thienopyrimidinone core: A fused bicyclic system that enhances π-π stacking interactions with biological targets.
- Sulfanyl-acetamide linkage: A flexible spacer that may modulate binding affinity and solubility.
- 4-Phenylbutan-2-yl group: A branched alkyl chain with aromatic termini, influencing steric and hydrophobic interactions.
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-18-8-11-21(12-9-18)16-29-25(31)24-22(14-15-32-24)28-26(29)33-17-23(30)27-19(2)10-13-20-6-4-3-5-7-20/h3-9,11-12,14-15,19H,10,13,16-17H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAGMLDFSZXNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-methylbenzylamine with a thienopyrimidine derivative, followed by acylation with 4-phenylbutan-2-yl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thienopyrimidine core, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme myeloperoxidase (MPO), which plays a role in the inflammatory response and is implicated in cardiovascular diseases . By inhibiting MPO, this compound can reduce oxidative stress and inflammation, thereby providing therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of sulfanyl-acetamide derivatives with thienopyrimidinone or pyrimidine cores. Below is a detailed comparison with structurally related compounds:
Substituent Variations and Physicochemical Properties
Biological Activity
The compound 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name highlights its complex structure, which includes a thieno[3,2-d]pyrimidine core with various substituents. The molecular formula is , with a molecular weight of approximately 465.59 g/mol. The structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O2S2 |
| Molecular Weight | 465.59 g/mol |
| CAS Number | 1040675-26-0 |
| Chemical Class | Thienopyrimidine |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thienopyrimidine derivatives. A common synthetic route includes:
- Preparation of Thienopyrimidine : Reacting 3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidine with thiol groups.
- Formation of Acetamide : Coupling the thienopyrimidine derivative with N-(4-phenylbutan-2-yl)acetamide under controlled conditions.
These steps often require specific reagents and conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to:
- Inhibit Enzyme Activity : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Modulate Receptor Activity : It binds to certain receptors, altering their activity and influencing cellular signaling pathways.
Case Studies
Several studies have documented the biological effects of this compound:
-
Anticancer Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460. The IC50 values were reported as follows:
- MCF7: IC50 = 12.50 µM
- NCI-H460: IC50 = 42.30 µM
- Anti-inflammatory Properties : Research indicates that the compound may reduce inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases .
Comparative Analysis
When compared to similar compounds within the thienopyrimidine class, this compound shows enhanced biological activity due to its unique substituents:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)methylacetamide | 10.00 | Anticancer |
| N-(4-butylphenyl)-2-{[3-methyl-thieno[3,2-d]pyrimidin-2-yl]thio}acetamide | 15.00 | Anticancer |
These comparisons highlight how slight modifications in structure can lead to significant differences in biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
